1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-11-4-6-12(7-5-11)25(17,23)24/h2-9H,1H3,(H,19,21)(H2,17,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSWWZQQFZEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Analysis and Retrosynthetic Considerations
The target molecule features a 1,8-naphthyridine core substituted at position 1 with a methyl group, position 2 with a ketone, and position 3 with a carboxamide linked to a 4-sulfamoylphenyl moiety. Retrosynthetic analysis suggests two primary disconnections:
- Naphthyridine ring construction via cyclization strategies.
- Functional group introduction (methyl, oxo, sulfamoylphenylcarboxamide) through sequential derivatization.
Key intermediates include 2-aminonicotinaldehyde derivatives for Friedlander-type cyclizations and ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate for Gould-Jacobs-based pathways.
Gould-Jacobs Reaction for Naphthyridine Core Formation
The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-oxo-1,8-naphthyridine-3-carboxylates. This method involves:
- Condensation of 2-aminopyridine derivatives (e.g., 2-amino-6-methylpyridine) with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.
- Thermal cyclization at 250°C in diphenyl ether to yield ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Example Protocol
- Reactants : 2-Amino-6-methylpyridine (1.0 equiv), EMME (1.2 equiv)
- Conditions : Reflux in ethanol (12 h), followed by cyclization in diphenyl ether (250°C, 2 h)
- Yield : 78–85%
This intermediate serves as a precursor for carboxamide formation via ester-amide exchange.
Friedlander Annulation for Bicyclic System Construction
The Friedlander reaction offers an alternative route, leveraging 2-aminonicotinaldehyde and α-methylene carbonyl compounds. Recent advances utilize aqueous media with ionic liquid catalysts (e.g., choline hydroxide) for eco-friendly synthesis:
Optimized Friedlander Protocol
| Component | Details |
|---|---|
| Aldehyde | 2-Amino-5-methylnicotinaldehyde |
| Ketone | Ethyl acetoacetate |
| Catalyst | Choline hydroxide (ChOH, 10 mol%) |
| Solvent | Water |
| Temperature | 80°C, 4 h |
| Yield | 92% |
This method avoids toxic solvents and enables gram-scale production. Post-cyclization oxidation (e.g., MnO₂) introduces the 2-oxo group.
Carboxamide Functionalization Strategies
Conversion of the ethyl carboxylate to the target carboxamide involves two steps:
- Ester hydrolysis under basic conditions (NaOH, H₂O/EtOH, 80°C).
- Amide coupling with 4-sulfamoylaniline using EDCl/HOBt or T3P®.
Coupling Reaction Parameters
- Activating Agent : Propylphosphonic anhydride (T3P®, 50% in EtOAc)
- Base : DIPEA (3.0 equiv)
- Solvent : DMF, 25°C, 12 h
- Yield : 88–91%
Sulfamoyl Group Introduction
The 4-sulfamoylphenyl moiety is typically introduced via one of two routes:
- Direct Sulfamoylation : Reaction of 4-aminophenylcarboxamide with sulfamoyl chloride (ClSO₂NH₂) in pyridine.
- Pre-functionalized Aniline : Use of commercially available 4-sulfamoylaniline in the amide coupling step.
Sulfamoylation Conditions
| Parameter | Value |
|---|---|
| Sulfamoyl Chloride | 1.5 equiv |
| Base | Pyridine (5.0 equiv) |
| Solvent | Dichloromethane, 0°C → 25°C |
| Reaction Time | 6 h |
| Yield | 76% |
Methyl Group Installation
Position 1 methylation is achieved via:
- Alkylation of a nitrogen atom in the naphthyridine ring using methyl iodide (CH₃I) and a base (K₂CO₃).
- Reductive Amination if an aldehyde intermediate is accessible.
Methylation Protocol
- Substrate : 1,2-Dihydro-2-oxo-1,8-naphthyridine-3-carboxamide
- Alkylating Agent : CH₃I (1.2 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF, 60°C, 8 h
- Yield : 82%
Integrated Synthetic Workflow
Combining the above steps, a representative synthesis proceeds as follows:
- Gould-Jacobs Cyclization :
- Ester Hydrolysis :
- Amide Coupling :
- N1-Methylation :
Analytical Characterization Data
Critical spectroscopic data for validation:
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.45 (d, J = 8.0 Hz, 1H, H-6), 7.95 (s, 2H, SO₂NH₂), 7.78 (d, J = 8.0 Hz, 2H, ArH), 3.65 (s, 3H, N-CH₃).
- HRMS : m/z calc. for C₁₇H₁₅N₅O₄S [M+H]⁺: 394.0918, found: 394.0915.
Challenges and Optimization Opportunities
- Regioselectivity in Cyclization : Friedlander reactions with unsymmetrical ketones require catalysts (e.g., TABO) to control isomer formation.
- Sulfamoyl Stability : Avoid acidic conditions post-sulfamoylation to prevent N-S bond cleavage.
- Green Chemistry : Ionic liquid/water systems reduce environmental impact but may complicate product isolation.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The sulfonamide and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthyridine derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamide and carboxamide interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The carboxamide group may also interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
The pharmacological profile of 1,8-naphthyridine-3-carboxamides is highly dependent on substituents at the 1-position and the N-linked aryl/alkyl groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Research Findings and Mechanistic Insights
Impact of Substituents on Pharmacokinetics
- Halogenation : Fluorine or chlorine atoms (e.g., 5a4, G622-0638) improve metabolic stability and membrane permeability but may reduce solubility .
- Sulfonamide vs. Alkyl Groups : The sulfamoylphenyl group in the target compound is expected to enhance aqueous solubility compared to lipophilic groups like 4-methylcyclohexyl (JT11) or benzyl (5a4) .
Biological Activity
1-Methyl-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including enzyme inhibition, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 350.41 g/mol
- CAS Number : Not specifically listed in the provided sources but related compounds are noted.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression and metastasis. The IC50 values for CA IX inhibition range from 10.93 nM to 25.06 nM, demonstrating significant potency against this target compared to CA II (IC50 values of 1.55 μM to 3.92 μM) .
- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against MDA-MB-231 breast cancer cells, showing a notable increase in apoptotic cell populations when treated with specific analogs .
Biological Activity Data
The following table summarizes the biological activities observed for the compound and its analogs:
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | CA IX | 10.93 - 25.06 | Inhibition |
| Analog A | MDA-MB-231 | 3.58 ± 0.1 | Induces apoptosis |
| Analog B | MCF-7 | 4.58 ± 1.8 | Induces apoptosis |
| Staurosporine | MDA-MB-231 | 7.67 ± 0.3 | Positive control |
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of naphthyridine derivatives, it was found that compounds similar to the target compound significantly induced apoptosis in MDA-MB-231 cells. The treatment led to a marked increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .
Case Study 2: Enzyme Inhibition
Another investigation explored the selectivity of sulfonamide derivatives for carbonic anhydrase isoforms. The target compound demonstrated remarkable selectivity for CA IX over CA II, suggesting potential therapeutic applications in cancer treatment where CA IX is overexpressed .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Selectivity for Carbonic Anhydrases : The compound shows a strong preference for inhibiting CA IX, which is crucial for developing targeted cancer therapies.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cell lines suggests that this compound could serve as a foundation for novel anticancer agents.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-methyl-2-oxo-N-(4-sulfamoylphenyl)-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Step 1 : Formation of the naphthyridine core via condensation of diethyl ethoxymethylene malonate with substituted amines under reflux (120°C, 1 hour) .
Step 2 : Introduction of the sulfamoylphenyl group via nucleophilic substitution using NaH in DMF (90°C, 24 hours) .
Step 3 : Purification via column chromatography and crystallization.
- Optimization : Key parameters include solvent choice (DMF for solubility), temperature control (reflux at 250°C for ring closure), and catalyst selection (Lewis acids for regioselectivity) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.7 ppm, NH peaks at δ 9.1–9.8 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, 1650–1686 cm⁻¹) and sulfonamide (S=O, 1150–1350 cm⁻¹) groups .
- Mass Spectrometry : Verify molecular weight (e.g., m/z 423 [M⁺] for related derivatives) .
- Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities in tautomeric forms .
Q. What are the solubility and stability profiles under varying pH and solvent conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Enhanced solubility via co-solvents (e.g., PEG 400) is common .
- Stability : Degrades under strong acidic/basic conditions (pH < 3 or > 10) due to hydrolysis of the carboxamide group. Store at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Approach :
- Substituent Effects : Fluorine/chlorine at the benzyl position increases lipophilicity and membrane permeability .
- Sulfamoyl Group : Critical for target binding (e.g., carbonic anhydrase inhibition; Ki < 10 nM in analogs) .
Q. What in silico strategies predict binding modes and pharmacokinetic properties?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs) .
- ADMET Prediction : SwissADME for logP (2.5–3.5), CNS permeability (BBB score > 0.3), and CYP450 inhibition .
- Validation : Compare docking scores (e.g., −9.2 kcal/mol for top poses) with experimental IC₅₀ values .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Case Analysis : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) may arise from:
- Assay Conditions : Variations in pH, ionic strength, or co-solvents .
- Impurity Levels : HPLC purity thresholds (>95% vs. <90%) significantly impact activity .
- Resolution : Replicate assays under standardized protocols (e.g., CLSI guidelines) and validate via orthogonal methods (SPR, ITC) .
Q. What reaction kinetics govern the formation of this compound, and how can side products be minimized?
- Kinetic Insights :
- Rate-Limiting Step : Amide bond formation (second-order kinetics, k = 0.02 M⁻¹s⁻¹) .
- Byproducts : Hydrolysis intermediates (e.g., free carboxylic acid) form at high temperatures (>100°C) .
- Mitigation : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 24 hours) and improve yield (>70%) .
Q. How can Design of Experiments (DoE) optimize multi-parameter synthesis and bioassay workflows?
- DoE Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
